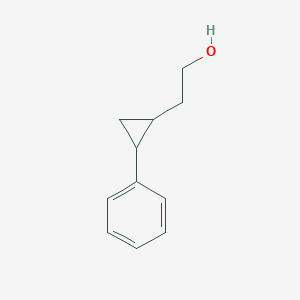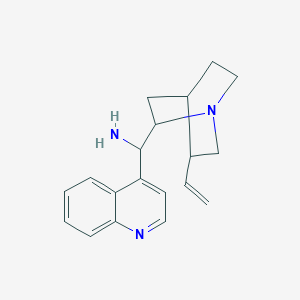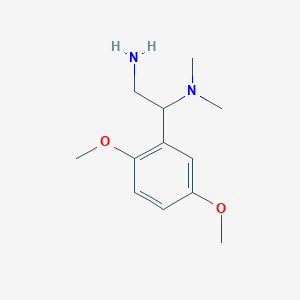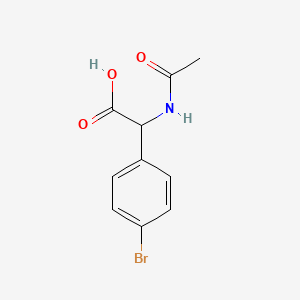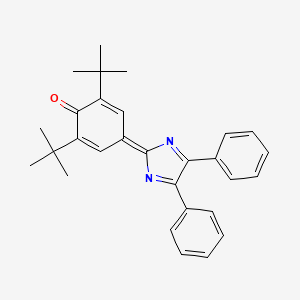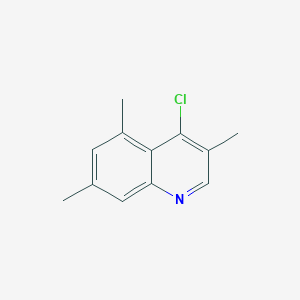
Quinoline, 4-chloro-3,5,7-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 4-chloro-3,5,7-trimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 4th position and three methyl groups at the 3rd, 5th, and 7th positions on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-chloro-3,5,7-trimethylquinoline, can be achieved through various methods. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be modified to introduce specific substituents on the quinoline ring.
Another approach involves the cyclization of aniline derivatives with β-ketoesters, followed by chlorination and methylation to obtain the desired compound . Microwave irradiation and solvent-free conditions have also been employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale Skraup synthesis or other catalytic processes that can be optimized for high yield and purity. The use of eco-friendly and reusable catalysts is becoming increasingly popular in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 4-chloro-3,5,7-trimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
Applications De Recherche Scientifique
Quinoline, 4-chloro-3,5,7-trimethyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of quinoline, 4-chloro-3,5,7-trimethyl- involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt microbial cell membranes, and interfere with DNA replication and repair processes . These interactions contribute to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: A structural isomer with different biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Fluoroquinolines: Fluorinated derivatives with enhanced biological activity.
Uniqueness
Quinoline, 4-chloro-3,5,7-trimethyl- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and three methyl groups can enhance its stability and selectivity in various reactions, making it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
61563-53-9 |
|---|---|
Formule moléculaire |
C12H12ClN |
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
4-chloro-3,5,7-trimethylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-7-4-8(2)11-10(5-7)14-6-9(3)12(11)13/h4-6H,1-3H3 |
Clé InChI |
KRPBOBBDYDQGIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)N=CC(=C2Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


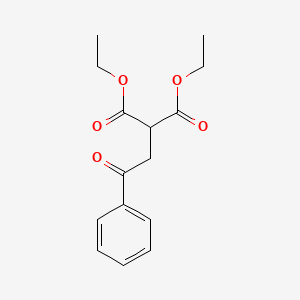
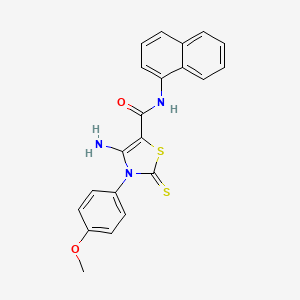

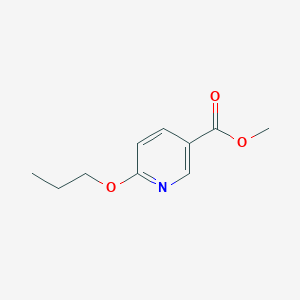
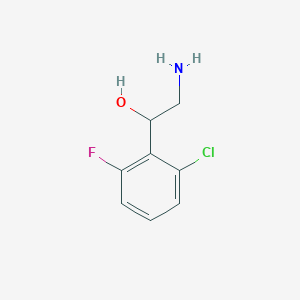
![5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B15095596.png)
![2-[3-(1H-indol-3-yl)propanoylamino]acetic Acid](/img/structure/B15095599.png)
